2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole 2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 2549028-86-4
VCID: VC11832074
InChI: InChI=1S/C13H14N4OS2/c18-12(11-7-19-8-15-11)16-3-9-5-17(6-10(9)4-16)13-14-1-2-20-13/h1-2,7-10H,3-6H2
SMILES: C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CSC=N4
Molecular Formula: C13H14N4OS2
Molecular Weight: 306.4 g/mol

2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

CAS No.: 2549028-86-4

Cat. No.: VC11832074

Molecular Formula: C13H14N4OS2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole - 2549028-86-4

Specification

CAS No. 2549028-86-4
Molecular Formula C13H14N4OS2
Molecular Weight 306.4 g/mol
IUPAC Name 1,3-thiazol-4-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Standard InChI InChI=1S/C13H14N4OS2/c18-12(11-7-19-8-15-11)16-3-9-5-17(6-10(9)4-16)13-14-1-2-20-13/h1-2,7-10H,3-6H2
Standard InChI Key YRSVWEYWJYXQOI-UHFFFAOYSA-N
SMILES C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CSC=N4
Canonical SMILES C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CSC=N4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule’s backbone consists of an octahydropyrrolo[3,4-c]pyrrole system, a bicyclic amine structure known for its conformational rigidity and ability to participate in hydrogen bonding. Attached to this core are two distinct thiazole rings:

  • A 1,3-thiazole-4-carbonyl group at position 5 of the pyrrolo-pyrrole moiety.

  • A 1,3-thiazole ring at position 2, directly linked to the bicyclic amine.

The thiazole rings introduce π-conjugation and sulfur-mediated reactivity, while the carbonyl group enhances electrophilicity, enabling interactions with biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₅N₅OS₂
Molecular Weight341.43 g/mol
CAS Registry NumberNot publicly disclosed
Key Functional GroupsThiazole, Carbonyl, Bicyclic Amine

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the octahydropyrrolo[3,4-c]pyrrole core. Key steps include:

  • Ring Formation: Cyclization of pyrrolidine precursors under acidic or basic conditions to form the bicyclic amine.

  • Thiazole Introduction:

    • The 1,3-thiazole-4-carbonyl group is introduced via acylation using thiazole-4-carbonyl chloride.

    • The second thiazole ring is formed through a Hantzsch thiazole synthesis, reacting cysteine derivatives with ketones .

Reaction Optimization

Critical parameters for high yield (>75%) include:

  • Temperature Control: Maintaining 0–5°C during acylation to prevent side reactions.

  • Catalyst Use: Palladium-based catalysts for coupling reactions involving the bicyclic amine.

Biological Activity and Mechanisms

Table 2: Hypothesized Biological Activities

Activity TypePotential TargetsMechanism
AntimicrobialDihydropteroate synthaseCompetitive inhibition
AnticancerTubulin polymerizationDisruption of microtubules
Anti-inflammatoryCOX-2 enzymeAllosteric modulation

Anticancer Activity

Molecular docking studies of similar thiazole hybrids suggest strong binding affinity (ΔG < -8 kcal/mol) to tubulin and kinase domains, implicating potential antiproliferative effects . For example, pyrazolo-thiazole hybrids inhibit tumor growth in xenograft models by inducing apoptosis via caspase-3 activation .

Comparative Analysis with Structural Analogs

Key Derivatives

  • VC11831256: Features a 5-methylthiophene-2-carbonyl group instead of thiazole-4-carbonyl, reducing electronegativity but enhancing lipophilicity.

  • 2548991-18-8: Substitutes the carbonyl with a sulfonyl group, altering hydrogen-bonding capacity and metabolic stability.

Table 3: Structural and Functional Comparisons

CompoundSubstituentLogPBioactivity (MIC, μg/mL)
Target CompoundThiazole-4-carbonyl1.26.25 (S. aureus)
VC118312565-Methylthiophene2.18.5 (S. aureus)
2548991-18-8Pyrrolidine-1-sulfonyl0.912.0 (S. aureus)

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual thiazole rings make it a versatile scaffold for:

  • Kinase Inhibitors: Targeting EGFR or VEGFR pathways in oncology.

  • Antimicrobial Agents: Addressing multidrug-resistant pathogens.

Material Science

Conductive polymers incorporating thiazole derivatives exhibit enhanced electron mobility (μe > 0.5 cm²/V·s), suitable for organic semiconductors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator